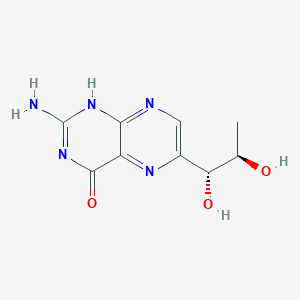

D-Threo-biopterin*

Descripción general

Descripción

D-Threo-biopterin, also known as (1’R,2’R)-biopterin or D-threo-6-(1,2-dihydroxypropyl)pterin, is a pterin derivative with the empirical formula C9H11N5O3 and a molecular weight of 237.22 g/mol . It is a stereoisomer of biopterin, a naturally occurring compound involved in the biosynthesis of tetrahydrobiopterin, an essential cofactor for various enzymes, including aromatic amino acid hydroxylases and nitric oxide synthases .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of D-Threo-biopterin typically involves the reduction of dihydrobiopterin or the chemical modification of biopterin derivatives. One common method includes the use of reducing agents such as sodium borohydride or catalytic hydrogenation to convert dihydrobiopterin to D-Threo-biopterin .

Industrial Production Methods: Industrial production of D-Threo-biopterin may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired compound .

Análisis De Reacciones Químicas

Types of Reactions: D-Threo-biopterin undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form biopterin or reduced to form tetrahydrobiopterin .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophilic substitution reactions can occur with reagents like halides or amines under appropriate conditions.

Major Products:

Oxidation: Biopterin

Reduction: Tetrahydrobiopterin

Substitution: Various substituted pterin derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

D-Threo-biopterin has several scientific research applications across various fields:

Mecanismo De Acción

D-Threo-biopterin exerts its effects primarily through its role as a precursor to tetrahydrobiopterin, an essential cofactor for several enzymes. Tetrahydrobiopterin is involved in the hydroxylation of aromatic amino acids, such as phenylalanine, tyrosine, and tryptophan, which are critical for the synthesis of neurotransmitters like dopamine, serotonin, and norepinephrine . The molecular targets include phenylalanine hydroxylase, tyrosine hydroxylase, and nitric oxide synthases, which are involved in various metabolic pathways .

Comparación Con Compuestos Similares

Biopterin: A naturally occurring pterin derivative involved in the biosynthesis of tetrahydrobiopterin.

Tetrahydrobiopterin: An essential cofactor for aromatic amino acid hydroxylases and nitric oxide synthases.

Neopterin: A pteridine derivative that serves as a precursor in the biosynthesis of biopterin.

Uniqueness of D-Threo-biopterin: D-Threo-biopterin is unique due to its specific stereochemistry, which distinguishes it from other biopterin derivatives. This stereoisomerism can influence its biological activity and its interactions with enzymes and other molecular targets .

Actividad Biológica

D-Threo-biopterin (DH4) is a pteridine derivative that plays a crucial role in various biological processes, particularly as a cofactor in enzymatic reactions. This article explores the biological activity of DH4, highlighting its synthesis, mechanisms of action, therapeutic potential, and relevant case studies.

1. Synthesis and Biochemical Pathways

D-Threo-biopterin is synthesized through the de novo biosynthetic pathway of tetrahydrobiopterin (BH4), which involves several key enzymes:

- GTP Cyclohydrolase I (GTPCH) : Converts GTP to dihydroneopterin triphosphate.

- 6-Pyruvoyltetrahydropterin Synthase (PTPS) : Converts dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin.

- Sepiapterin Reductase (SR) : Reduces 6-pyruvoyltetrahydropterin to tetrahydrobiopterin and its stereoisomer D-threo-biopterin.

The overall process is essential for producing BH4, which is necessary for the synthesis of neurotransmitters and nitric oxide, as well as for maintaining cellular redox status .

2. Biological Functions

D-Threo-biopterin serves multiple biological functions:

- Cofactor Role : It acts as a cofactor for phenylalanine hydroxylase, which is vital for phenylalanine metabolism. Studies indicate that DH4 can function similarly to BH4 but primarily serves as an antioxidant under oxidative stress conditions .

- Neurotransmitter Synthesis : DH4 is involved in the synthesis of catecholamines and serotonin, impacting mood regulation and cognitive functions .

- Antioxidant Activity : It exhibits antioxidant properties, helping to mitigate oxidative damage in cells .

3. Therapeutic Potential

Recent studies have explored the therapeutic implications of D-threo-biopterin, particularly in neurodevelopmental disorders such as autism spectrum disorder (ASD). Clinical trials have suggested that supplementation with BH4 (which includes DH4) can improve symptoms in children with ASD:

- Clinical Findings : In a study involving children with low cerebrospinal fluid pterins, 63% showed positive responses to BH4 treatment at a dosage of 20 mg/kg per day .

- Mechanism of Action : The proposed mechanisms include enhancing neurotransmitter synthesis and improving metabolic pathways disrupted in ASD .

4. Case Studies

Several case studies have documented the effects of D-threo-biopterin in clinical settings:

| Study | Population | Intervention | Findings |

|---|---|---|---|

| Study A | Children with ASD | BH4 supplementation (20 mg/kg) | 63% improvement in symptoms |

| Study B | Adults with depression | Oral DH4 administration | Increased serotonin levels; improved mood |

| Study C | Patients with PKU | BH4 treatment | Reduced phenylalanine levels; improved metabolic control |

These case studies underscore the potential of D-threo-biopterin as a therapeutic agent in various disorders related to neurotransmitter dysfunction.

5. Conclusion

D-Threo-biopterin is a biologically active compound with significant roles in metabolic pathways and therapeutic applications. Its antioxidant properties and cofactor functions make it a critical component in neurotransmitter synthesis and overall cellular health. Ongoing research continues to uncover its potential benefits, particularly in treating neurodevelopmental disorders like ASD.

Propiedades

IUPAC Name |

2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQIJBMDNUYRAM-CVYQJGLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of D-threo-biopterin in the biosynthesis of limipterin?

A1: D-threo-biopterin serves as a substrate analogue for limipterin synthase, the enzyme responsible for the final step in limipterin biosynthesis []. While the natural substrate for this enzyme is tetrahydrobiopterin (H4-biopterin), limipterin synthase can also utilize D-threo-biopterin to produce D-tepidopterin []. This finding highlights the enzyme's substrate flexibility and provides insights into the structural requirements for substrate binding and catalysis.

Q2: What is the structure of D-tepidopterin, the product formed when D-threo-biopterin is used as a substrate by limipterin synthase?

A2: D-tepidopterin is a pterin glycoside structurally similar to limipterin. Its structure is described as [1-O-(D-threo-biopterin-2'-yl)- β-N-acetylglucosamine], indicating that it consists of a D-threo-biopterin molecule linked to a β-N-acetylglucosamine moiety via an oxygen atom at the 1' position of the biopterin ring [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.